3-ethynylcyclobutane-1-carboxylic Acid
Description
3-Ethynylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and an ethynyl (-C≡CH) substituent at position 3. The ethynyl group, a terminal alkyne, is highly reactive in click chemistry and serves as a versatile building block for pharmaceutical and material science applications. A derivative, 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid (CAS 2379271-71-1), is noted in , suggesting its relevance in peptide synthesis or bioorthogonal chemistry .
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-ethynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-6(4-5)7(8)9/h1,5-6H,3-4H2,(H,8,9) |
InChI Key |
XJHVFKCXYHNJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of 1,3-butadiene derivatives under specific conditions to form the cyclobutane ring, followed by the introduction of the ethynyl group through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3-ethynylcyclobutane-1-carboxylic acid may involve large-scale cyclization reactions followed by purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Carboxylates and other oxidized derivatives
Reduction: Alkenyl or alkyl derivatives
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
3-Ethynylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethynylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Substituent Diversity and Structural Features
Cyclobutane carboxylic acids are distinguished by substituents that influence reactivity, solubility, and steric effects. Below is a comparative analysis of key analogs:
1-Benzylcyclobutane-1-carboxylic Acid
- Structure : Benzyl group at position 1, carboxylic acid at position 1.
- Molecular Formula : C₁₂H₁₄O₂; MW: 190.24 (CAS 114672-02-5) .
- Applications : Likely used as a pharmaceutical intermediate due to its aromatic benzyl group, which enhances lipophilicity.
- Safety: Classified as non-hazardous under GHS .
3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
- Structure : Bulky tert-butoxy group at position 3.
- CAS : 1899832-83-7 .
- Applications : Cited for versatility in pharmaceutical and agrochemical R&D, where steric hindrance may modulate receptor interactions.
- Safety: No explicit hazards reported .
trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid
- Structure : Hydroxymethyl (-CH₂OH) at position 3; trans configuration.
- Molecular Formula : C₆H₁₀O₃; MW: 130.14 (CAS 1781036-60-9) .
- Applications : Chirality-dependent roles in drug design, leveraging hydrogen-bonding capabilities.
3-Amino-1-phenylcyclobutane-1-carboxylic Acid
- Structure: Amino (-NH₂) at position 3, phenyl at position 1.
- Molecular Formula: C₁₁H₁₃NO₂; MW: 191.23 (CAS 1334488-57-1) .
- Applications: Pharmaceutical intermediate; amino group introduces basicity for salt formation or catalysis.
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
- Structure : Benzyloxy and dual carboxylic acid groups.
- CAS : 84182-46-7 .
- Applications : Dicarboxylic acid functionality suggests use in polymer synthesis or metal chelation.
Ethyl 3-Oxocyclobutanecarboxylate
- Structure : Ketone (3-oxo) and ethyl ester groups.
- Synonyms: Ethyl 3-oxocyclobutane-1-carboxylate (CAS 695-95-4 inferred) .
- Applications : Ester group facilitates hydrolysis to carboxylic acid, common in prodrug design.
Comparative Data Table
Key Trends and Insights
Reactivity: Ethynyl and amino groups enhance reactivity for conjugation or catalysis. Steric bulk (e.g., tert-butoxy) slows reactions but improves selectivity .
Solubility :
- Hydroxymethyl and carboxylic acid groups improve water solubility .
- Benzyl and phenyl substituents increase lipophilicity .
Safety :
- Most analogs (e.g., benzyl, tert-butoxy derivatives) lack significant hazards, aligning with their use in controlled synthesis .
Biological Activity
3-Ethynylcyclobutane-1-carboxylic acid (C7H8O2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Ethynylcyclobutane-1-carboxylic acid features a cyclobutane ring with an ethynyl group and a carboxylic acid functional group. Its molecular formula is C7H8O2, which contributes to its reactivity and interaction with biological systems. The presence of the ethynyl group enhances its potential as a pharmacophore in drug development.
Mechanisms of Biological Activity
The biological activity of 3-ethynylcyclobutane-1-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.
Cytotoxicity Studies
Research has shown that 3-ethynylcyclobutane-1-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|
| HepG2 | 25 | 60 |
| MCF-7 | 30 | 55 |
| NIH 3T3 | 100 | 85 |
These results indicate that the compound is more effective against HepG2 and MCF-7 cells compared to normal NIH 3T3 cells, suggesting selective toxicity towards cancer cells.
Mechanistic Insights
A study investigating the mechanism of action revealed that 3-ethynylcyclobutane-1-carboxylic acid induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated through flow cytometry analysis, which showed increased Annexin V staining in treated cells, indicative of early apoptotic changes.
Potential Therapeutic Applications
The findings suggest that 3-ethynylcyclobutane-1-carboxylic acid has potential applications in:
- Cancer Therapy : Due to its selective cytotoxicity towards cancer cells, further development could position it as a candidate for targeted cancer therapies.
- Anti-inflammatory Agents : Given its structural similarities to known anti-inflammatory compounds, it may also exhibit anti-inflammatory properties worth exploring in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
